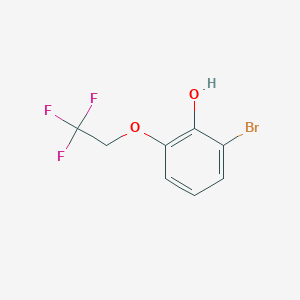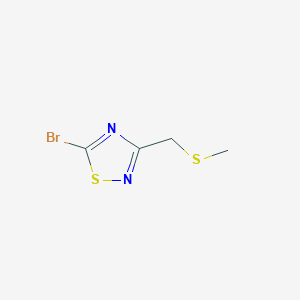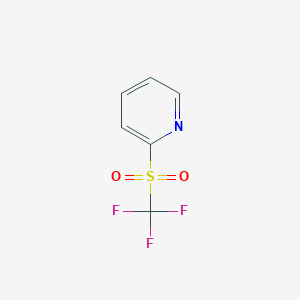
3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of Fluoromethyl Group: The fluoromethyl group can be introduced using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols
Hydrolysis Conditions: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products
Oxidation: Oxidized derivatives of the compound
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with different nucleophiles
Hydrolysis: Carboxylic acid derivatives
Aplicaciones Científicas De Investigación
3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group and trifluoroacetyl group can influence the compound’s reactivity and binding affinity to biological targets. The azetidine ring can act as a scaffold for the development of bioactive molecules, potentially interacting with enzymes, receptors, or other proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(chloromethyl)azetidine-3-carboxylic acid
- 3-(bromomethyl)azetidine-3-carboxylic acid
- 3-(hydroxymethyl)azetidine-3-carboxylic acid
Uniqueness
3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid is unique due to the presence of both the fluoromethyl group and the trifluoroacetyl group. These functional groups impart distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential bioactivity. The combination of these features makes this compound a valuable tool in various scientific research and industrial applications.
Propiedades
Fórmula molecular |
C7H9F4NO4 |
|---|---|
Peso molecular |
247.14 g/mol |
Nombre IUPAC |
3-(fluoromethyl)azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H8FNO2.C2HF3O2/c6-1-5(4(8)9)2-7-3-5;3-2(4,5)1(6)7/h7H,1-3H2,(H,8,9);(H,6,7) |
Clave InChI |
GEUODJPYEIKKPQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(CF)C(=O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


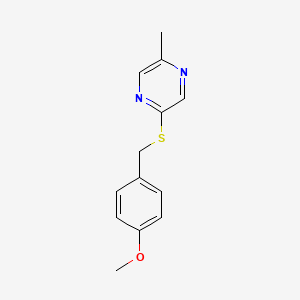
![4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203200.png)

![5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione](/img/structure/B15203215.png)

![7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B15203255.png)
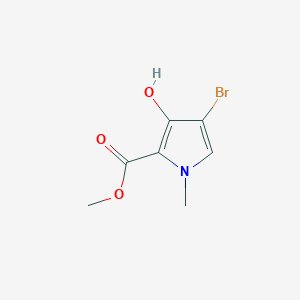
![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide](/img/structure/B15203264.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B15203270.png)
![4'-(4-Morpholinyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15203280.png)
